molecular formula C5H9NO2 B1526243 3-Methylazetidine-3-carboxylic acid CAS No. 1213240-07-3

3-Methylazetidine-3-carboxylic acid

Cat. No. B1526243
M. Wt: 115.13 g/mol
InChI Key: KFNKFPRGDANMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylazetidine-3-carboxylic acid is a compound with the molecular weight of 115.13 . It is a solid substance at room temperature and should be stored in a refrigerator .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-3-azetidinecarboxylic acid . The InChI code for this compound is 1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

3-Methylazetidine-3-carboxylic acid is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Analogs and Derivatives : The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, has been reported. This process involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound (Soriano, Podraza, & Cromwell, 1980).

  • Formation of Non-Proteinogenic Amino Acids : Research has shown the synthesis of unprotected 3-hydroxyazetidine carboxylic acids from D-glucose. These compounds are valuable as non-proteinogenic amino acid components of peptides, useful for medicinal chemists in creating new classes of peptide isosteres (Glawar et al., 2013).

  • Synthesis from D-Glucose : The synthesis of polyhydroxylated azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose has been achieved. These compounds have shown significant inhibitory activity against certain enzymes, demonstrating their potential in biological applications (Lawande et al., 2015).

  • New Fluorinated Heterocyclic Amino Acid : The development of 1-Boc-3-fluoroazetidine-3-carboxylic acid represents a new cyclic fluorinated beta-amino acid, highlighting its potential as a building block in medicinal chemistry (Van Hende et al., 2009).

Biological Applications

  • Antibacterial Agents : 7-Azetidinylquinolones have been synthesized and evaluated as antibacterial agents. The study focused on the synthesis, properties, and structure-activity relationships of these compounds, demonstrating their potential in treating bacterial infections (Frigola et al., 1995).

  • Peptide Design and Conformational Study : N-Substituted 3-aminoazetidine-3-carboxylic acids have been synthesized and incorporated into model peptides to investigate their conformational features. These studies contribute to understanding how such amino acids can influence peptide structures and their potential use in designing novel foldamers (Žukauskaitė et al., 2014).

  • Glycosidase Inhibitory Activity : The synthesis of azetidine iminosugars, including 3-hydroxyazetidine carboxylic acids, has been explored for their glycosidase inhibitory activity. This research is significant for understanding how these compounds can interact with and potentially inhibit specific enzymes, useful in medicinal chemistry (Lawande et al., 2017).

  • Antispermatogenic Agents : The synthesis and study of 1-halobenzyl-1H-indazole-3-carboxylic acids and related derivatives have shown potential as antispermatogenic agents. This research opens avenues for developing new compounds for fertility control (Corsi & Palazzo, 1976).

  • Versatile Building Blocks in Medicinal Chemistry : Protected 3-haloazetidines are important intermediates in medicinal chemistry, used for preparing high-value azetidine-3-carboxylic acid derivatives, including novel fluorinated heterocyclic amino acids (Ji, Wojtas, & Lopchuk, 2018).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

While specific future directions for 3-Methylazetidine-3-carboxylic acid are not available, the catalytic reduction of carboxylic acid derivatives has seen rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

properties

IUPAC Name

3-methylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNKFPRGDANMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylazetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylazetidine-3-carboxylic acid
Reactant of Route 2
3-Methylazetidine-3-carboxylic acid
Reactant of Route 3
3-Methylazetidine-3-carboxylic acid
Reactant of Route 4
3-Methylazetidine-3-carboxylic acid
Reactant of Route 5
3-Methylazetidine-3-carboxylic acid
Reactant of Route 6
3-Methylazetidine-3-carboxylic acid

Citations

For This Compound
8
Citations
Y Ji, L Wojtas, JM Lopchuk - Arkivoc, 2018 - pdfs.semanticscholar.org
Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds. Protected 3-haloazetidines, widely used and versatile building …
Number of citations: 17 pdfs.semanticscholar.org
S Stanković, M D'hooghe, KA Tehrani, N De Kimpe - Tetrahedron letters, 2012 - Elsevier
… 1e Thus, the reaction of azetidine 17a with 5 equiv of KOH in ethanol under reflux resulted in the corresponding new amino acid 1-t-butyl-3-methylazetidine-3-carboxylic acid 18 (23% …
Number of citations: 13 www.sciencedirect.com
Y Ji, L Wojtas, JM Lopchuk - ARKIVOC, 2018 - arkat-usa.org
… 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (27) S24 1.13. tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate (28) S26 1.14. 3-allyl-1-(tert-butoxycarbonyl) azetidine-3-…
Number of citations: 0 www.arkat-usa.org
DC Salgueiro, BK Chi, IA Guzei… - Angewandte …, 2022 - Wiley Online Library
… [22,32] As a representative case, NHP esters of N-Boc3-methylazetidine-3-carboxylic acid were coupled to each position of 1-methylindazole (ArBr1-ArBr5). To explore how ligand, …
Number of citations: 29 onlinelibrary.wiley.com
A Sun - 2020 - deepblue.lib.umich.edu
The use of visible light for promoting chemical reactivity has far-reaching implications in providing access to otherwise challenging bond constructions in drug discovery, as well as …
Number of citations: 0 deepblue.lib.umich.edu
E McClain - 2021 - deepblue.lib.umich.edu
Energy supplied in the form of photons can interact with organic chromophores, enabling challenging bond formation and fragmentation reactions that could not otherwise be accessed. …
Number of citations: 0 deepblue.lib.umich.edu
DC Salgueiro - 2023 - search.proquest.com
… As a representative case, NHP esters of N-Boc3-methylazetidine-3-carboxylic acid were coupled to each position of 1-methylindazole (ArBr1-ArBr5). To explore how ligand, solvent, and …
Number of citations: 0 search.proquest.com
TK Abaspour - 1999 - elibrary.ru
… Furthermore, 3-methylazetidine-3-carboxylic acid, a structural analog of azetidine-2-carboxylic acid, a plant-growth regulator isolated from Convallaria majalis, was prepared. Also an …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.